Nerone

Catalog No.
S1906493
CAS No.
31375-17-4
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerone

CAS Number

31375-17-4

Product Name

Nerone

IUPAC Name

1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3

InChI Key

DZSVIVLGBJKQAP-UHFFFAOYSA-N

SMILES

CCC(=O)C1CC(CC=C1C)C(C)C

Canonical SMILES

CCC(=O)C1CC(CC=C1C)C(C)C
Nerone is a chemical compound that has been the focus of scientific research in different fields. It is an intriguing molecule that is known for its physical, chemical, and biological properties. This paper aims to explore Nerone's definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Nerone is a sesquiterpenoid that belongs to the class of caryophyllenes. It is a natural product isolated from the essential oil of different plant species, including Zanthoxylum bungeanum, Valeriana wallichii, and others. The compound has a molecular formula of C15H22 and a molecular weight of 202.34 g/mol. Its chemical structure consists of a bicyclo[7.2.0]undec-4-ene skeleton with a trans-decalin system and a pentenyl substituent at C-8.
Nerone is a yellowish oil that is insoluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. Its boiling point is 134°C, and its melting point is -40°C. The compound exhibits a strong absorption band at 1665 cm-1 due to the C=C stretching vibration of the trans-decalin system. Its NMR spectrum shows characteristic signals for the trans-decalin moiety, the double bond, and the methyl groups.
Nerone can be synthesized through different methods, including the extraction of essential oils from natural sources, chemical synthesis, and biotransformation. The structure of Nerone can be confirmed by different techniques, including NMR, IR, MS, and X-ray diffraction.
Different analytical methods can be used to detect and quantify Nerone in different matrices, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Nerone exhibits different biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been reported to inhibit the growth of different pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Nerone has been reported to possess low toxicity in mammals. However, the toxicity of the compound varies depending on the dose, exposure route, and the experimental model used.
Nerone has been used in different scientific experiments, including the formulation of natural insecticides, the development of new antimicrobial agents, and the preparation of nutraceutical products.
The current research on Nerone is focused on exploring its potential biomedical applications, including its role in cancer therapy, wound healing, and inflammation. Moreover, different studies aim to develop new methods for the synthesis and characterization of Nerone.
Nerone has potential implications in different fields, including medicine, agriculture, and food industry. The compound's antimicrobial and anti-inflammatory properties make it an attractive candidate for the development of new drugs and natural insecticides. Moreover, Nerone's ability to enhance the absorption of nutrients makes it a promising ingredient in the food and nutraceutical industry.
Although Nerone has shown promising results in different scientific experiments, some limitations need to be addressed. The toxicity of the compound needs to be thoroughly investigated to determine its safety in humans. Furthermore, more studies are needed to explore the mechanism of action of Nerone in different biological systems. Future research should focus on developing new methods for the synthesis and characterization of Nerone and exploring its potential implications in various fields, including medicine, agriculture, and food industry.
1. Exploring the mechanism of action of Nerone in cancer therapy
2. Investigating the safety and toxicity of Nerone in humans
3. Developing new methods for the synthesis and characterization of Nerone
4. Exploring the potential of Nerone in the treatment of dermatological disorders
5. Studying the potential use of Nerone as a natural preservative in the food industry
6. Investigating the effects of Nerone on gut microbiota
7. Developing new formulations of Nerone for enhanced bioavailability and efficacy
8. Studying the potential use of Nerone in veterinary medicine
9. Investigating the potential of Nerone in wound healing and tissue regeneration
10. Investigating the effects of Nerone on the immune system.

XLogP3

3.1

Other CAS

31375-17-4

General Manufacturing Information

1-Propanone, 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-: ACTIVE

Dates

Modify: 2023-08-16

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